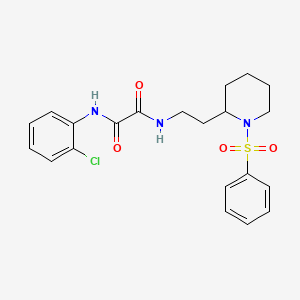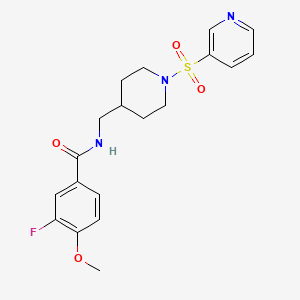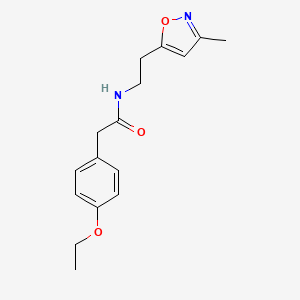
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known as EMEA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been found to possess promising pharmacological properties.
Scientific Research Applications
Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and metolachlor, undergo complex metabolic activation pathways leading to DNA-reactive products. Studies on rat and human liver microsomes have demonstrated differences in the metabolism of these compounds, highlighting species-specific metabolic pathways. This research contributes to understanding the metabolic fate of chloroacetamide herbicides in biological systems (Coleman et al., 2000).
Antimicrobial Activities of Thiazoles
Research on the synthesis of thiazoles and their fused derivatives has shown potential antimicrobial activities against various bacterial and fungal isolates. This demonstrates the role of such compounds in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Wardkhan et al., 2008).
PTP1B Inhibitors for Antidiabetic Activity
The design and synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives have shown promising PTP1B inhibitory activity. These compounds were evaluated for their antidiabetic activity, correlating well with docking studies and in vivo screening. This research underscores the potential of such compounds in developing new treatments for diabetes (Saxena et al., 2009).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, showing significant potential. This research contributes to the understanding of the structural requirements for antioxidant activity and the development of new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-14-6-4-13(5-7-14)11-16(19)17-9-8-15-10-12(2)18-21-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQQYDSBPJDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

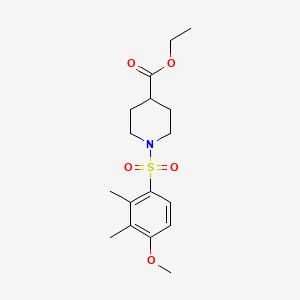
![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)

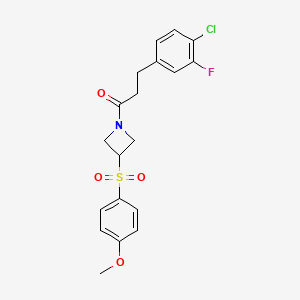
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858291.png)
